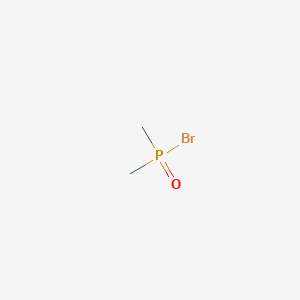
Dimethylphosphinoyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylphosphinoyl bromide is an organophosphorus compound with the molecular formula C2H6BrOP. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in organic synthesis.
Méthodes De Préparation
Dimethylphosphinoyl bromide can be synthesized through several methods. One common synthetic route involves the reaction of dimethylphosphine oxide with bromine. The reaction typically takes place in an inert solvent such as carbon tetrachloride or chloroform, and the reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial production methods often involve the use of large-scale reactors where dimethylphosphine oxide is continuously fed into the reactor along with bromine. The reaction mixture is then distilled to separate the desired product from byproducts and unreacted starting materials .
Analyse Des Réactions Chimiques
Dimethylphosphinoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphinoyl derivatives.
Oxidation Reactions: The compound can be oxidized to form dimethylphosphinoyl oxide.
Reduction Reactions: It can be reduced to form dimethylphosphine.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dimethylphosphinoyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinoyl compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Mécanisme D'action
The mechanism by which dimethylphosphinoyl bromide exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparaison Avec Des Composés Similaires
Dimethylphosphinoyl bromide can be compared with other similar compounds such as:
Dimethylphosphinoyl chloride: Similar in reactivity but uses chlorine instead of bromine.
Dimethylphosphinoyl iodide: Uses iodine and has different reactivity and stability profiles.
Dimethylphosphinoyl fluoride: Known for its use in nerve agents and has a different mechanism of action.
The uniqueness of this compound lies in its specific reactivity with bromine, which can offer distinct advantages in certain synthetic applications .
Propriétés
Formule moléculaire |
C2H6BrOP |
|---|---|
Poids moléculaire |
156.95 g/mol |
Nom IUPAC |
[bromo(methyl)phosphoryl]methane |
InChI |
InChI=1S/C2H6BrOP/c1-5(2,3)4/h1-2H3 |
Clé InChI |
OPAQIMUKVFWWHE-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


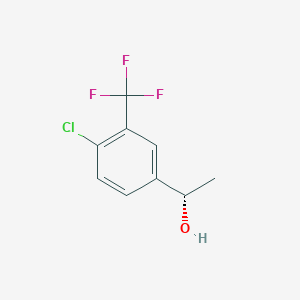

![1-[1-(2-Fluoroethyl)cyclobutyl]methanaminehydrochloride](/img/structure/B13517456.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)
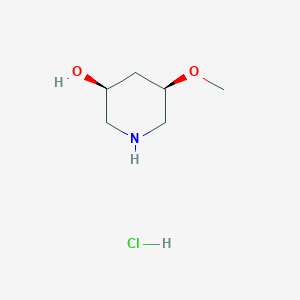
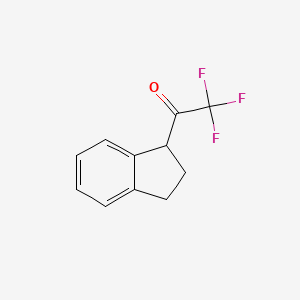
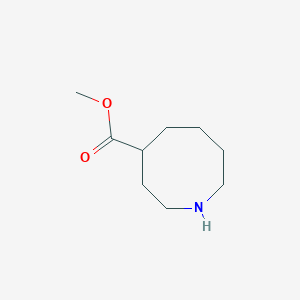
![rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)
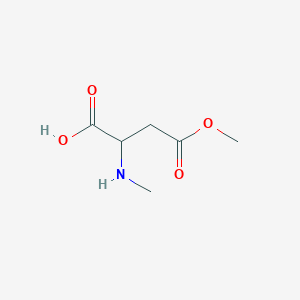
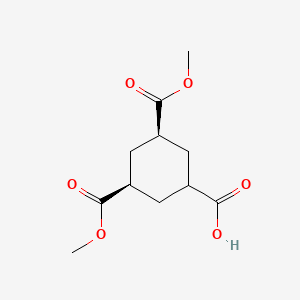
![2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13517536.png)
![4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
